molecular formula C12H14BBrF2O2 B14019933 2-(2-Bromo-3,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Bromo-3,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14019933
M. Wt: 318.95 g/mol
InChI Key: ZRDURJVWDOEOHR-UHFFFAOYSA-N
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Description

2-(2-Bromo-3,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a bromo-difluorophenyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-3,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-bromo-3,6-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromo group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Coupling Reactions: The boron atom in the dioxaborolane ring can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form boronic acids or reduction to form boranes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or water.

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate in aqueous or organic solvents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in ether solvents.

Major Products:

    Substitution Products: Various substituted phenyl derivatives.

    Coupling Products: Biaryl or styrene derivatives.

    Oxidation Products: Boronic acids.

    Reduction Products: Boranes.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in transition metal-catalyzed reactions.

Biology:

    Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic purposes.

Medicine:

    Drug Development: Potential use in the synthesis of pharmaceutical compounds with boron-containing motifs.

Industry:

    Material Science: Employed in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-3,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily based on its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

  • 2-(2-Bromo-3,6-difluorophenyl)boronic acid
  • 2-(2-Bromo-3,6-difluorophenyl)acetic acid
  • 2-(2-Bromo-3,6-difluorophenyl)acetonitrile

Comparison:

  • 2-(2-Bromo-3,6-difluorophenyl)boronic acid: Similar in structure but lacks the dioxaborolane ring, making it less stable in certain reactions.
  • 2-(2-Bromo-3,6-difluorophenyl)acetic acid: Contains an acetic acid group, which imparts different reactivity and solubility properties.
  • 2-(2-Bromo-3,6-difluorophenyl)acetonitrile: Contains a nitrile group, which affects its reactivity and potential applications.

The uniqueness of 2-(2-Bromo-3,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its dioxaborolane ring, which provides enhanced stability and reactivity compared to its analogs.

Properties

Molecular Formula

C12H14BBrF2O2

Molecular Weight

318.95 g/mol

IUPAC Name

2-(2-bromo-3,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C12H14BBrF2O2/c1-11(2)12(3,4)18-13(17-11)9-7(15)5-6-8(16)10(9)14/h5-6H,1-4H3

InChI Key

ZRDURJVWDOEOHR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Br)F)F

Origin of Product

United States

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